Sancycline, also known as GS-2147, is a semi-synthetic tetracycline antibiotic that is more active than tetracycline against 339 strains of anaerobic bacteria (average MIC90s = 1 and 32 μg/ml, respectively).
Sancycline hydrochloride
CAS No.: 6625-20-3
Cat. No.: VC0542394
Molecular Formula: C21H23ClN2O7
Molecular Weight: 450.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6625-20-3 |
|---|---|
| Molecular Formula | C21H23ClN2O7 |
| Molecular Weight | 450.9 g/mol |
| IUPAC Name | (4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H/t9-,10-,15-,21-;/m0./s1 |
| Standard InChI Key | CIJFGLCHAOVWRZ-QKYUADJBSA-N |
| Isomeric SMILES | CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O.Cl |
| SMILES | CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl |
| Canonical SMILES | CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl |
| Appearance | Solid powder |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
Sancycline hydrochloride (C₂₁H₂₃ClN₂O₇) is the hydrochloride salt of 6-demethyl-6-deoxytetracycline, characterized by:
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Core structure: A naphthacene backbone with four fused rings, including a dimethylamino group at position 4 and hydroxyl groups at positions 3, 10, 12, and 12a .
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Functional groups: Absence of a methyl group at position 6 and a deoxygenated position 6 compared to natural tetracyclines like tetracycline .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular formula | C₂₁H₂₃ClN₂O₇ |
| Molecular weight | 450.87 g/mol |
| Salt form | Hydrochloride salt (enhances solubility) |
| Key modifications | 6-Demethyl-6-deoxy substitutions |
Synthetic Pathway
Sancycline was first synthesized in 1962 via hydrogenolysis of declomycin, a natural tetracycline derivative . This process involves catalytic reduction to remove specific substituents:
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Catalytic hydrogenation of declomycin’s chloro and benzylic hydroxy groups.
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Structural simplification to yield the 6-demethyl-6-deoxytetracycline core .
Table 2: Synthetic Milestones
| Year | Achievement | Reference |
|---|---|---|
| 1962 | Total synthesis of 6-demethyl-6-deoxytetracycline by Conover et al. | |
| 1960 | Early studies on structure-activity relationships in tetracyclines |
Mechanism of Action
Antimicrobial Target
Sancycline inhibits bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit, blocking the entry of aminoacyl-tRNA into the A site . This mechanism is shared with other tetracyclines but differs in potency due to structural modifications.
Table 3: Mechanistic Comparison
| Antibiotic | Binding Site | Key Structural Feature Impacting Activity |
|---|---|---|
| Sancycline | 30S ribosomal subunit | 6-Demethyl-6-deoxy groups enhance binding affinity |
| Tetracycline | 30S ribosomal subunit | Presence of methyl and hydroxyl groups at position 6 |
Spectrum of Activity
Sancycline demonstrates superior efficacy against both anaerobic bacteria and tetracycline-resistant strains:
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In vitro activity: MIC₉₀ values of 1 μg/ml against 339 anaerobic isolates, compared to 32 μg/ml for tetracycline .
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Activity against resistant pathogens: Effective against tetracycline-resistant E. coli, S. aureus, and E. faecalis (MICs: 0.06–1 μg/ml) .
Table 4: Antimicrobial Efficacy
| Pathogen | MIC Range (μg/ml) | Resistance Profile | Reference |
|---|---|---|---|
| S. aureus | 0.06–1 | Tetracycline-resistant | |
| E. faecalis | 0.06–1 | Tetracycline-resistant | |
| Anaerobic bacteria | 1 (MIC₉₀) | Broad-spectrum activity |
Physical and Chemical Properties
Thermodynamic Properties
| Property | Value |
|---|---|
| Melting point | 224–228°C (decomposes) |
| Density | 1.61 g/cm³ |
| Boiling point | 639.9°C (760 mmHg) |
| Flash point | 340.8°C |
Solubility Profile
Sancycline hydrochloride exhibits solubility in polar aprotic solvents and alcohols:
Table 5: Solubility Data
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | 20 | Room temperature |
| DMF | 20 | Room temperature |
| Ethanol | 5 | Room temperature |
| PBS (pH 7.2) | 0.15 (in DMSO:PBS) | 1:5 dilution |
Research Applications
Antimicrobial Resistance Studies
Sancycline’s activity against tetracycline-resistant pathogens has made it a model compound for studying resistance mechanisms:
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Ribosomal protection proteins: Resistant strains often express efflux pumps or ribosomal protection proteins that counteract tetracyclines .
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In vivo efficacy: ED₅₀ values of 0.46 and 0.6 mg/kg for intravenous and subcutaneous administration in murine S. aureus models .
Dermatological Research
Sancycline derivatives, such as 4-dedimethylamino sancycline (CMT-3), have been evaluated for melanogenesis inhibition in epidermal cells, showing reduced melanin synthesis without cytotoxicity .
Table 6: Dermatological Applications
| Compound | Application | Outcome | Reference |
|---|---|---|---|
| Sancycline | Melanogenesis inhibition | Reduced melanin synthesis | |
| CMT-3 (derivative) | Skin pigmentation studies | Non-cytotoxic efficacy |
| Parameter | Recommendation |
|---|---|
| Storage temperature | -20°C |
| Stability | 6 months at -80°C |
| Solvent preparation | Avoid repeated freeze-thaw cycles |
Precautions
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Handling: Use gloves and lab coats; avoid inhalation or skin contact.
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Disposal: Follow biohazard protocols for antibiotic waste.
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